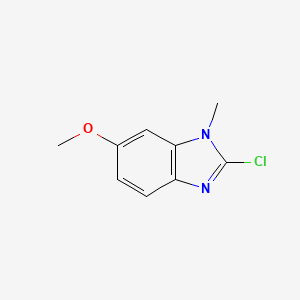

2-Chloro-6-methoxy-1-methylbenzimidazole

Description

Structure

3D Structure

Properties

CAS No. |

15965-63-6 |

|---|---|

Molecular Formula |

C9H9ClN2O |

Molecular Weight |

196.634 |

IUPAC Name |

2-chloro-6-methoxy-1-methylbenzimidazole |

InChI |

InChI=1S/C9H9ClN2O/c1-12-8-5-6(13-2)3-4-7(8)11-9(12)10/h3-5H,1-2H3 |

InChI Key |

ACCPRUKMZJHWDK-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C=CC(=C2)OC)N=C1Cl |

Synonyms |

1H-Benzimidazole,2-chloro-6-methoxy-1-methyl-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 6 Methoxy 1 Methylbenzimidazole and Its Analogs

Strategic Approaches to the Benzimidazole (B57391) Core Formation

The construction of the benzimidazole nucleus is a fundamental step in the synthesis of 2-chloro-6-methoxy-1-methylbenzimidazole. This heterocyclic system is typically formed through the condensation of an o-phenylenediamine (B120857) derivative with a one-carbon electrophile.

Cyclocondensation Reactions from o-Phenylenediamines and Precursors

The most prevalent method for synthesizing the benzimidazole core is the cyclocondensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative. enpress-publisher.commdpi.com This reaction, often referred to as the Phillips-Ladenburg synthesis, typically requires acidic conditions and heat to facilitate the dehydration and subsequent ring closure. scispace.com For the synthesis of a precursor to the target molecule, one would start with a 4-methoxy-substituted o-phenylenediamine.

The reaction proceeds by the initial formation of an amide bond between one of the amino groups of the o-phenylenediamine and the carboxylic acid, followed by an intramolecular cyclization with the elimination of a water molecule to form the imidazole ring. enpress-publisher.com The choice of the one-carbon reactant is crucial; carboxylic acids, aldehydes, orthoesters, and nitriles can all be employed. mdpi.comscispace.com When aldehydes are used, an oxidative cyclodehydrogenation step is necessary, which can be achieved using various oxidizing agents. mdpi.com

A variety of reagents and conditions have been developed to promote this cyclocondensation. Strong acids like polyphosphoric acid or hydrochloric acid are traditionally used, though milder Lewis acids and inorganic clays have been introduced to improve yields and purity. scispace.com

Catalytic Synthesis Routes for Benzimidazole Derivatives

To enhance the efficiency and sustainability of benzimidazole synthesis, numerous catalytic methods have been developed. These routes often offer milder reaction conditions, shorter reaction times, and higher yields compared to traditional methods. ingentaconnect.com

Metal-based catalysts, including those based on copper, nickel, and gold, have proven effective in promoting the C-N bond formation necessary for the benzimidazole ring. mdpi.comorganic-chemistry.org For instance, supported gold nanoparticles have been shown to catalyze the selective reaction between o-phenylenediamine and aldehydes under ambient conditions. mdpi.com Lewis acid catalysts, such as lanthanide triflates (e.g., Er(OTf)₃), can promote the selective synthesis of 1,2-disubstituted benzimidazoles. beilstein-journals.orgmdpi.com

Metal-free catalytic systems have also gained attention as a greener alternative. acs.org These can include the use of iodine, elemental sulfur, or bio-inspired ortho-quinone catalysts under oxidative conditions. organic-chemistry.org The choice of catalyst can influence the selectivity of the reaction, particularly when using aldehydes, where either 2-substituted or 1,2-disubstituted benzimidazoles can be formed. beilstein-journals.orgiosrjournals.org

Regioselective Functionalization and Derivatization of the Benzimidazole Nucleus

Once the 6-methoxybenzimidazole core is established, subsequent steps are required to introduce the chloro and methyl groups at the correct positions. These functionalization reactions must be regioselective to yield the desired this compound isomer.

Introduction of Chloro and Methoxy (B1213986) Moieties

The introduction of the methoxy group at the 6-position is typically achieved by starting with a commercially available or synthesized 4-methoxy-o-phenylenediamine. This precursor ensures the methoxy group is correctly positioned from the outset.

The introduction of the chloro group at the 2-position of the benzimidazole ring is a key step. A common strategy involves the synthesis of the corresponding 2-hydroxybenzimidazole (a benzimidazolone), which can then be converted to the 2-chloro derivative. For example, the reaction of o-phenylenediamine with chloroacetic acid can yield 2-chloromethyl-1H-benzimidazole. ijsrst.com Direct chlorination of the benzimidazole ring can be challenging and may lead to a mixture of products. A more controlled approach often involves the synthesis of a 2-mercaptobenzimidazole, which can be a precursor to other 2-substituted analogs.

Alternatively, the synthesis of some anthelmintic benzimidazoles involves modifying the benzene ring of a precursor before the cyclization to form the benzimidazole system. rexresearch.com For instance, a Friedel-Crafts acylation followed by nitration and subsequent reduction can introduce the necessary functional groups on the aniline precursor. rexresearch.com

N1-Methylation Strategies for Benzimidazole Derivatives

N-alkylation of the benzimidazole ring is a common derivatization. To obtain the 1-methyl isomer specifically, the reaction conditions must be carefully controlled. The benzimidazole anion, formed by treatment with a base, is a key intermediate. The choice of the alkylating agent and the reaction solvent can influence the regioselectivity of the methylation.

Common methylating agents include methyl iodide or dimethyl sulfate. The reaction of the benzimidazole with a methylating agent in a basic medium leads to the N-substituted product. In some cases, a mixture of N1 and N3 isomers may be formed, requiring separation. However, steric hindrance from substituents on the benzimidazole ring can favor the formation of one isomer over the other. One-pot methods have also been developed for the synthesis of N1-substituted benzimidazoles. researchgate.net

Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis)

Modern synthetic techniques are often employed to improve the efficiency and environmental footprint of benzimidazole synthesis. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. benthamdirect.comarkat-usa.orgeurekaselect.com

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions compared to conventional heating methods. ingentaconnect.combenthamdirect.comarkat-usa.org This technique has been successfully applied to the cyclocondensation of o-phenylenediamines with various electrophiles to form the benzimidazole core. scispace.comeurekaselect.com In some cases, microwave-assisted synthesis can be performed under solvent-free or catalyst-free conditions, further enhancing its green credentials. ingentaconnect.combenthamdirect.com Yields for microwave-assisted synthesis of benzimidazole derivatives can be as high as 94-98% with reaction times as short as 5 to 10 minutes. ingentaconnect.combenthamdirect.com

The use of microwave assistance has been reported for various steps in the synthesis of benzimidazole derivatives, including the initial ring formation and subsequent functionalization reactions. arkat-usa.orgeurekaselect.com This technology offers a rapid and efficient alternative to traditional synthetic protocols. benthamdirect.com

| Synthetic Step | Reagents/Catalysts | Key Features | Reference |

| Benzimidazole Core Formation | o-Phenylenediamine, Carboxylic Acid/Aldehyde | Phillips-Ladenburg synthesis, requires acid catalysis. | enpress-publisher.comscispace.com |

| Catalytic Benzimidazole Synthesis | Au/TiO₂, Er(OTf)₃ | Milder conditions, improved yields and selectivity. | mdpi.combeilstein-journals.orgmdpi.com |

| N1-Methylation | Methyl Iodide, Base | Regioselective introduction of the methyl group. | |

| Microwave-Assisted Synthesis | Microwave Irradiation | Rapid, high-yielding, and often eco-friendly. | ingentaconnect.combenthamdirect.comarkat-usa.org |

Chemical Transformations of this compound

The heterocyclic compound this compound is a versatile scaffold amenable to a variety of chemical transformations. The presence of a reactive chloro group at the electron-deficient C2-position, an electron-donating methoxy group on the benzene ring, and an N-methylated imidazole ring allows for targeted modifications. These transformations include nucleophilic and electrophilic substitutions, palladium-catalyzed coupling reactions, and oxidative or reductive modifications.

Nucleophilic Substitution:

The chlorine atom at the 2-position of the benzimidazole ring is highly susceptible to nucleophilic substitution. This reactivity is enhanced by the N-methylation, which prevents the formation of an unreactive N-anion that can occur in N-unsubstituted 2-halobenzimidazoles. Consequently, 2-Chloro-1-methylbenzimidazole and its analogs readily react with a wide range of nucleophiles.

For this compound, strong nucleophiles can displace the chloride ion to form various C2-substituted derivatives. Common nucleophiles include alkoxides, amines, and thiolates. For instance, reaction with sodium methoxide or ethoxide leads to the corresponding 2-alkoxy derivatives. Similarly, reactions with primary or secondary amines yield 2-aminobenzimidazoles, and reactions with hydroselenide sources produce the corresponding 2-selone. researchgate.net

Interactive Data Table: Examples of Nucleophilic Substitution on 2-Chlorobenzimidazole (B1347102) Analogs

| Substrate | Nucleophile | Reagent/Conditions | Product | Yield (%) |

| 2-Chloro-1-methylbenzimidazole | Sodium Methoxide | NaOMe in Methanol | 2-Methoxy-1-methylbenzimidazole | High |

| 2-Chloro-1-methylbenzimidazole | Sodium Ethoxide | NaOEt in Ethanol | 2-Ethoxy-1-methylbenzimidazole | High |

| 2-Chloro-1-methylbenzimidazole | Sodium Hydroselenide | NaHSe, EtOH, reflux | 1-Methyl-2,3-dihydro-1H-benzimidazole-2-selone | 93% researchgate.net |

| 2-Chloro-1-isopropenylbenzimidazole | Sodium Alkoxides | NaOR | 2-Alkoxy-1-isopropenylbenzimidazole | N/A rsc.org |

Electrophilic Substitution:

The benzimidazole ring system is generally stable and resistant to harsh acidic conditions. instras.com Electrophilic substitution reactions primarily occur on the benzene portion of the ring (positions 4, 5, 6, and 7), which are considered π-excessive. chemicalbook.com The directing effect of the substituents on the benzene ring governs the position of substitution. In this compound, the 6-methoxy group is an activating, ortho-, para-directing group. Therefore, electrophilic attack is expected to occur predominantly at the C5 and C7 positions.

However, under superacid conditions (e.g., TfOH), electrophilic reactions can be directed at substituents on the imidazole ring. For example, 2-carbonyl substituted benzimidazoles can undergo Friedel-Crafts-type reactions with arenes, where the reaction proceeds on the carbonyl group after protonation of the imidazole ring. beilstein-journals.org While direct electrophilic substitution on the C2-position of the parent benzimidazole is difficult due to the π-deficient nature of this carbon, the reactivity of the benzene ring is more pronounced. chemicalbook.com

The presence of both a chloro and a methoxy group on the benzimidazole scaffold allows for a diverse range of derivatizations through modern cross-coupling reactions and functional group transformations.

Palladium-Catalyzed Cross-Coupling Reactions:

The chloro group at the C2-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental in drug discovery for creating carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the 2-chlorobenzimidazole derivative with an aryl or vinyl boronic acid or ester. This is a powerful method for synthesizing 2-arylbenzimidazoles. These reactions are typically catalyzed by a palladium complex with a suitable phosphine ligand. nih.govnih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the 2-chlorobenzimidazole and a primary or secondary amine. It is a highly versatile method for synthesizing a wide array of 2-amino-substituted benzimidazoles under relatively mild conditions. nih.govresearchgate.net

These coupling reactions are highly valued for their reliability and broad substrate scope, allowing for the synthesis of complex molecular architectures. nih.gov

Interactive Data Table: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Product Type |

| Suzuki-Miyaura | 2-Chlorobenzimidazole | Arylboronic acid | Pd(OAc)₂ / Phosphine Ligand | 2-Arylbenzimidazole |

| Buchwald-Hartwig | 2-Chlorobenzimidazole | Primary/Secondary Amine | Pd(dba)₂ / Phosphine Ligand | 2-Aminobenzimidazole |

Derivatization of the Methoxy Group:

The methoxy group at the 6-position can also be chemically modified. A common and significant transformation is O-demethylation to yield the corresponding 6-hydroxybenzimidazole. This conversion is typically achieved using strong Lewis acids like boron tribromide (BBr₃) in an inert solvent at low temperatures. nih.gov The resulting hydroxyl group can then serve as a point for further functionalization, such as etherification or esterification, significantly expanding the synthetic possibilities. nih.gov

The benzimidazole core is generally robust towards oxidation and reduction. instras.com However, specific reagents can effect transformations on the ring system or its substituents.

Oxidative Modifications:

While the core benzimidazole ring is resistant to oxidation, derivatives can undergo specific oxidative reactions. For instance, tetrahydrobenzimidazoles can be oxidatively rearranged to spiro-fused 5-imidazolones using reagents like N-sulfonyloxaziridines. nih.gov Metal-free oxidative methods, using catalysts like N-hydroxyphthalimide (NHPI) with oxygen, can be employed for the synthesis of benzimidazoles via dehydrogenative coupling, highlighting the stability of the aromatic ring to these conditions. rsc.org The presence of methoxy and hydroxy groups on the benzimidazole scaffold can enhance antioxidant activity, as these groups can donate electrons or hydrogen atoms to stabilize free radicals. nih.gov

Reductive Modifications:

The benzimidazole ring is highly resistant to reduction. instras.com Catalytic hydrogenation typically does not affect the aromatic core unless under very harsh conditions. However, reductive processes are crucial in the synthesis of benzimidazole derivatives, particularly through the reductive cyclization of substituted 2-nitroanilines. This method is a cornerstone for forming the benzimidazole ring system itself. nih.gov For pre-formed benzimidazoles, reductive methods are more commonly applied to substituents on the ring. For example, a nitro group on the benzene ring can be selectively reduced to an amino group without affecting the heterocyclic core.

Structure Activity Relationship Sar Studies of 2 Chloro 6 Methoxy 1 Methylbenzimidazole Derivatives

Influence of Substituents on Molecular Interactions and Biological Activities

The presence of a chlorine atom at the 2-position of the benzimidazole (B57391) ring is a critical determinant of biological activity. Halogen atoms, being electronegative, can significantly alter the electronic distribution of the benzimidazole system. This can influence the molecule's ability to participate in hydrogen bonding and other electrostatic interactions with receptor sites.

Research on various benzimidazole derivatives has highlighted the importance of the substituent at the C2 position. For instance, in a series of 2,5,6-trisubstituted benzimidazoles studied for their antitubercular activity, the nature of the group at the 2-position was found to be crucial. While that particular study focused on larger substituents, it underscores the principle that modifications at C2 directly impact potency. nih.gov In the context of anticancer activity, the introduction of chloro atoms to the benzimidazole skeleton has been shown to make a significant contribution. scispace.com Studies on 2-phenylbenzimidazoles revealed that compounds with a chloro atom at the 5-position exhibited notable anticancer effects. scispace.com While this is a different position, it supports the general principle of halogens enhancing activity.

Furthermore, the 2-chloromethyl group has been used as a reactive intermediate to synthesize a variety of 2-substituted benzimidazoles with diverse biological activities, including antifungal and anticancer properties. nih.govresearchgate.netnih.gov For example, 2-(chloromethyl)-1H-benzimidazole derivatives have shown potent antifungal activity. researchgate.net This highlights the role of the 2-chloro substitution as a key pharmacophoric element and a versatile synthetic handle.

| Substituent at C2 | Observed Impact on Biological Activity | Potential Interaction Modulation |

| Chloro | Generally enhances antimicrobial and anticancer activity. scispace.comresearchgate.net | Alters electronic properties, participates in halogen bonding, acts as a leaving group in synthesis. |

| Phenyl | Activity depends on further substitution on the phenyl ring. researchgate.net | Can engage in π-π stacking interactions. |

| Cyclohexyl | Potent antitubercular activity observed in some series. nih.gov | Provides steric bulk, influencing binding pocket fit. |

| Sulfanyl | Can be replaced by amino groups to create active compounds. | Modulates electronic and steric profile. |

In studies of anti-inflammatory benzimidazoles, the presence of an electron-releasing methoxy (B1213986) group at position 6 was associated with strong activity. mdpi.com Conversely, other studies on different scaffolds have shown that electron-donating groups can sometimes lead to lesser potency compared to electron-withdrawing groups. mdpi.com In the context of 2-phenyl-substituted benzimidazoles, a methoxy substitution was found to favor 5-lipoxygenase inhibition, an important target in inflammation. nih.gov

For antimicrobial agents, the effect of a methoxy group can be variable. One study on pyrazoline derivatives (a different heterocyclic system) noted that a methoxy substituent enhanced antibacterial activity against certain strains. turkjps.org In a series of benzimidazole-triazole hybrids, a dimethoxy derivative exhibited strong cytotoxic effects against specific cancer cell lines, while a 4-hydroxy-3-methoxybenzylidene derivative showed very strong activity against all tested cell lines, highlighting the nuanced role of methoxy groups in combination with other substituents. nih.gov

| Substituent at C6 | Observed Impact on Biological Activity | Potential Interaction Modulation |

| Methoxy | Can enhance anti-inflammatory and anticancer activity. nih.govmdpi.com | Electron-donating, influences ring electronics and hydrogen bonding capacity. |

| Nitro | Often increases activity in certain series (e.g., anti-inflammatory). mdpi.com | Strong electron-withdrawing group, alters charge distribution. |

| Chloro/Nitro | Important for pharmacological effects in N-substituted benzimidazoles. nih.gov | Electron-withdrawing, impacts overall electronic character. |

| Dimethylamino | Fixed substituent in some potent antitubercular benzimidazoles. nih.gov | Electron-donating, can act as a hydrogen bond acceptor. |

The N-methylation of (benz)imidazoles is a key synthetic step, and methods have been developed to selectively produce the more sterically hindered isomer, which is often less stable but potentially more active. nih.gov In several classes of benzimidazole derivatives, N1-substitution is a prerequisite for activity. For example, N-substituted benzimidazoles have been designed as potent antimicrobial and anticancer agents. nih.gov The introduction of a benzyl (B1604629) group at the 1-position has been shown to enhance anti-inflammatory action in some series. nih.gov This demonstrates that the nature of the substituent at N1 is critical for tuning the biological response.

| Substituent at N1 | Observed Impact on Biological Activity | Potential Interaction Modulation |

| Methyl | Prevents tautomerism, increases lipophilicity, can enhance activity. nih.govnih.gov | Modifies solubility and membrane permeability, locks conformation. |

| Benzyl | Enhanced anti-inflammatory activity in certain derivatives. nih.gov | Introduces a bulky, lipophilic group, potentially forming additional interactions. |

| Isopropylsulfonyl | Found in potent inhibitors of TNF-α and p38α MAP kinase. mdpi.com | Provides specific steric and electronic features for target binding. |

| Unsubstituted (H) | Allows for tautomerism, may be required for certain target interactions. | Can act as a hydrogen bond donor. |

Positional Isomerism and its Implications for Pharmacological Modulation

When synthesizing N1-alkylated benzimidazoles from an asymmetrically substituted precursor (like a 5- or 6-substituted benzimidazole), a mixture of two positional isomers is often formed. researchgate.net For a precursor like 2-chloro-6-methoxybenzimidazole, methylation would yield both 2-chloro-6-methoxy-1-methylbenzimidazole and its regioisomer, 2-chloro-5-methoxy-1-methylbenzimidazole.

The distinction between these isomers is pharmacologically significant. The electronic and steric environment of the molecule changes depending on the position of the substituent relative to the N-methyl group. This can lead to different binding affinities and biological activities. Studies on novel positional isomers of 1-alkyl-2-trifluoromethyl benzimidazole derivatives have shown that the different isomers can possess varying degrees of antimicrobial activity. researchgate.net For example, in one study, the 4a series of isomers consistently showed different, and sometimes better, activity profiles compared to the 3a series. researchgate.net This highlights that the precise arrangement of substituents is critical for optimizing pharmacological effects, and the separation and individual testing of positional isomers are essential steps in drug discovery.

Rational Design Principles for Enhanced Biological Activity and Selectivity

The development of potent and selective benzimidazole derivatives relies on rational design principles, often guided by existing knowledge of structure-activity relationships and computational modeling. nih.govacs.org The goal is to optimize the interactions of the molecule with its intended biological target while minimizing off-target effects.

Key strategies in the rational design of benzimidazole-based agents include:

Scaffold Hopping and Hybridization: Combining the benzimidazole core with other known pharmacophores can lead to hybrid molecules with enhanced or novel activities. researchgate.net For example, hybrids of benzimidazole and triazole have been developed as multi-target anticancer agents. nih.gov

Structure-Based Design: When the three-dimensional structure of the target protein is known, molecular docking studies can predict how different derivatives will bind. nih.gov This allows for the in-silico design of compounds with improved fit and interaction profiles before their chemical synthesis, saving time and resources. For instance, docking has been used to predict suitable targets for benzimidazole derivatives with potential antimicrobial and anticancer activities. nih.gov

Privileged Scaffold Functionalization: The benzimidazole ring is considered a "privileged structure" due to its ability to bind to multiple receptors. researchgate.net Rational design often involves exploring various substituents at key positions (N1, C2, C5/6) to modulate activity against a specific target. researchgate.netnih.gov For example, SAR studies have shown that substitutions at these positions are crucial for anti-inflammatory activity. nih.gov

ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. nih.gov This helps in the early identification of candidates with favorable drug-like properties, increasing the likelihood of success in later stages of drug development.

By applying these principles, medicinal chemists can systematically modify the this compound scaffold to develop derivatives with enhanced potency, improved selectivity, and better pharmacokinetic profiles for a desired therapeutic application.

Molecular Mechanisms of Biological Activity for 2 Chloro 6 Methoxy 1 Methylbenzimidazole and Its Analogs

Interactions with Specific Biological Targets

The efficacy of benzimidazole (B57391) derivatives stems from their ability to bind to and modulate the function of essential biomolecules, particularly enzymes and structural proteins.

Enzyme Inhibition Profiles (e.g., Topoisomerases, Protein Kinases, Hydrolases)

Benzimidazole analogs have demonstrated significant inhibitory activity against several classes of enzymes vital for cell survival and replication.

Topoisomerases: These enzymes are critical for managing DNA topology during replication, transcription, and repair. nih.gov Certain benzimidazole derivatives function as selective inhibitors of DNA topoisomerase I. nih.gov For instance, DMA, a benzimidazole analog of Hoechst 33342, acts as a selective inhibitor of both human and Escherichia coli DNA topoisomerase I. nih.gov Unlike Topoisomerase I poisons that stabilize the DNA-enzyme complex, some benzimidazole inhibitors may prevent the enzyme's catalytic activity, thereby inhibiting the relaxation of supercoiled DNA. nih.govnih.gov

Protein Kinases: Protein kinases are key regulators of cellular signaling pathways, and their inhibition is a major goal in cancer therapy. researchgate.netnih.gov Benzimidazole-based scaffolds are recognized as potent protein kinase inhibitors with varied selectivity. nih.govrsc.org They often act as ATP-competitive inhibitors. nih.gov Analogs have shown inhibitory activity against a range of kinases, including:

Casein Kinase 1δ (CK1δ): This serine/threonine kinase is involved in the cell cycle, DNA repair, and apoptosis. nih.gov A series of 2-amidobenzimidazole derivatives have been identified as CK1δ inhibitors, with a 5-cyano substituted compound showing nanomolar potency (IC₅₀ = 98.6 nM). nih.gov The N-methyl-6-chloro derivative 32, however, displayed significantly reduced activity against CK1δ (IC₅₀ = 20.1 μM) compared to its NH analog. nih.gov

Src/Abl Kinases: A series of 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as potent dual Src/Abl kinase inhibitors with significant antiproliferative activity. nih.gov

Other Kinases: In silico studies have predicted that benzimidazole derivatives have the potential to inhibit key kinase targets like CDK4/CycD1 and Aurora B. researchgate.netresearchgate.net

Hydrolases (Carbonic Anhydrases): Carbonic anhydrases (CAs) are zinc metalloenzymes involved in pH regulation and other physiological processes. nih.gov A series of 2-substituted-benzimidazole-6-sulfonamides were investigated as CA inhibitors, showing potent and selective inhibition against transmembrane tumor-associated isoforms CA IX and XII over the cytosolic isoforms CA I and II. nih.govnih.gov

| Enzyme Class | Specific Enzyme | Inhibitor Compound Example | Potency (IC₅₀) | Reference(s) |

| Topoisomerase | Human Topoisomerase I | DMA | - | nih.gov |

| E. coli Topoisomerase I | DMA | - | nih.gov | |

| Protein Kinase | Casein Kinase 1δ (CK1δ) | 2-amidobenzimidazole (R=CN, compound 23) | 98.6 nM | nih.gov |

| Casein Kinase 1δ (CK1δ) | N-methyl-6-chloro derivative (compound 32) | 20.1 µM | nih.gov | |

| Src/Abl Kinase | Compound 13 (BMS-354825) | Potent inhibition | nih.gov | |

| Hydrolase | Carbonic Anhydrase IX & XII | 2-substituted-benzimidazole-6-sulfonamides | Potent and selective | nih.govnih.gov |

Modulation of Cellular Pathways (e.g., Epigenetic Regulation, Cell Proliferation, Apoptosis)

By inhibiting key enzymes, benzimidazole derivatives can profoundly affect cellular pathways controlling cell life and death.

Cell Proliferation and Apoptosis: Inhibition of crucial enzymes like protein kinases and topoisomerases directly disrupts the cell cycle and signaling pathways that govern cell proliferation, often leading to apoptosis (programmed cell death). nih.govnih.gov For example, inhibitors of CK1δ can display anticancer properties by modulating cellular proliferation and apoptosis. nih.gov Similarly, compounds that disrupt microtubule dynamics are powerful antimitotic agents that inhibit cancer cell proliferation and induce apoptosis. nih.gov

Epigenetic Regulation: Molecular docking studies have suggested that histone deacetylase 6 (HDAC6), an enzyme involved in epigenetic regulation, is a potential target for some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, indicating a possible mechanism for their anticancer activity. nih.gov

Viral DNA Processing: Certain benzimidazole ribonucleosides, such as 2-bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (BDCRB), act by blocking the processing and maturation of viral DNA, a distinct mechanism from the inhibition of viral enzymes. nih.gov

Binding Site Analysis (e.g., Tubulin Binding, Active Site Interactions)

The specific interaction between a benzimidazole derivative and its biological target is determined by its fit within the target's binding site.

Tubulin Binding: Microtubules are essential for cell division, and compounds that interfere with their dynamics are effective anticancer agents. nih.gov Many benzimidazole derivatives function by binding to the colchicine (B1669291) site on the α,β-tubulin heterodimer, which inhibits tubulin polymerization. nih.gov This disruption of microtubule assembly and disassembly leads to cell cycle arrest and apoptosis. nih.gov

Active Site Interactions: Molecular docking studies have provided insights into the binding modes of benzimidazole derivatives within the active sites of various enzymes.

Dihydrofolate Reductase (DHFR): DHFR from Staphylococcus aureus has been identified as a potential target for both the antimicrobial and anticancer activities of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. nih.govnih.gov

Protein Kinases: Docking studies of 2-amidobenzimidazole derivatives within the CK1δ active site revealed that a chlorine atom can enhance hydrophobic interactions with the kinase. nih.gov

Carbonic Anhydrases: Computational analyses have been used to clarify the structural basis for the activity and selectivity of benzimidazole-6-sulfonamide inhibitors against different CA isoforms. nih.govnih.gov

Molecular Basis of Selectivity against Biological Systems

The selectivity of benzimidazole compounds for specific targets or biological systems is a key determinant of their therapeutic potential. This selectivity can arise from subtle differences in the molecular structures of the targets.

For example, the benzimidazole analog DMA and Hoechst 33342 exhibit differential binding kinetics toward human topoisomerase I (linear, reversible binding) compared to E. coli topoisomerase I (nonlinear, irreversible binding), which contributes to their higher affinity for the bacterial enzyme. nih.gov Similarly, 2-substituted-benzimidazole-6-sulfonamides have shown promising selectivity for the tumor-associated carbonic anhydrase isoforms IX and XII over the more ubiquitous cytosolic isoforms I and II, a feature explored through computational studies. nih.govnih.gov In antiviral applications, changing a substituent at the 2-position of a 5,6-dichlorobenzimidazole ribonucleoside from chlorine (in TCRB) to bromine (in BDCRB) resulted in a four-fold increase in activity against human cytomegalovirus (HCMV) without a significant change in cytotoxicity. nih.gov

In Vitro Biological Efficacy Assessments

The biological activity of 2-Chloro-6-methoxy-1-methylbenzimidazole and its analogs has been confirmed through extensive in vitro testing against a wide range of pathogens.

Antimicrobial Activity against Specific Pathogens (e.g., Bacterial, Fungal, Viral)

Antiviral Activity: Benzimidazole ribonucleosides have demonstrated potent and selective activity against specific herpesviruses. Notably, 2,5,6-Trichloro-1-(beta-D-ribofuranosyl)benzimidazole (TCRB) and its 2-bromo analog (BDCRB) are active against human cytomegalovirus (HCMV), including strains resistant to other antivirals like ganciclovir. nih.govnih.gov These compounds also show significant activity against Epstein-Barr virus (EBV). nih.gov However, they are not effective against other herpesviruses such as HSV-1, HSV-2, or VZV. nih.gov

| Virus | Compound | Activity (IC₅₀) | Reference(s) |

| Human Cytomegalovirus (HCMV) | TCRB | 2.9 µM | nih.gov |

| Human Cytomegalovirus (HCMV) | BDCRB | ~1-5 µM | nih.govnih.gov |

| Epstein-Barr Virus (EBV) | BDCRB | Active | nih.gov |

| Herpes Simplex Virus Type 1 (HSV-1) | TCRB | 102 µM (weakly active) | nih.gov |

| Herpes Simplex Virus Type 1 (HSV-1) | BDCRB | Inactive | nih.gov |

Antibacterial Activity: Various benzimidazole derivatives exhibit broad-spectrum antibacterial activity. N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have shown notable activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 2 to 16 μg/mL. nih.gov Other studies have highlighted the efficacy of different analogs against methicillin-resistant S. aureus (MRSA) and other clinically relevant bacteria. nih.govscispace.com

| Bacteria | Compound Class/Example | Activity (MIC) | Reference(s) |

| Staphylococcus aureus | N-substituted 6-chloro-1H-benzimidazoles | 2-16 µg/mL | nih.gov |

| Staphylococcus aureus | N,2,6-trisubstituted 1H-benzimidazoles (e.g., 3k, 3l, 4c) | 4-16 µg/mL | nih.gov |

| Escherichia coli | N-substituted 6-chloro-1H-benzimidazoles | 2-16 µg/mL | nih.gov |

| Escherichia coli | Compound 4c | 16 µg/mL | nih.gov |

| Pseudomonas aeruginosa | Quinolinyl amines | Active | nih.gov |

| MRSA | 4-Chloro-2-hydroxy-N-arylbenzamides | Bactericidal at 4x MIC | scispace.com |

Antifungal Activity: The benzimidazole scaffold is also a foundation for potent antifungal agents. Derivatives have shown efficacy against a range of pathogenic fungi, including Candida and Aspergillus species. nih.govnih.gov For instance, certain N-substituted 6-(chloro/nitro)-1H-benzimidazoles demonstrated strong activity against Candida albicans and Aspergillus niger with MIC values between 8 and 16 μg/mL. nih.gov In another study, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole were highlighted as having the best antifungal activities against various fungal species. nih.gov Some compounds were also effective against fluconazole-resistant Candida species. nih.gov

| Fungus | Compound Class/Example | Activity (MIC) | Reference(s) |

| Candida albicans | N-substituted 6-chloro-1H-benzimidazoles (e.g., 4k) | 8-16 µg/mL | nih.gov |

| Candida albicans | 1-nonyl-1H-benzo[d]imidazole (1a) | 0.5-256 µg/mL | nih.gov |

| Aspergillus niger | N-substituted 6-chloro-1H-benzimidazoles (e.g., 4k) | 8-16 µg/mL | nih.gov |

| Aspergillus species | 1-nonyl-1H-benzo[d]imidazole (1a) | 16-256 µg/mL | nih.gov |

| Dermatophytes | 1-nonyl-1H-benzo[d]imidazole (1a) | 0.5-256 µg/mL | nih.gov |

Antineoplastic Mechanisms (e.g., Induction of Apoptosis, Cell Cycle Arrest)

There is a lack of specific studies detailing the antineoplastic mechanisms of this compound. While many benzimidazole derivatives have been investigated for their anticancer properties, the direct molecular actions of this particular compound, including its ability to induce apoptosis or cause cell cycle arrest in cancer cells, have not been characterized in available research.

General studies on related benzimidazole structures often point to mechanisms involving the inhibition of key enzymes or proteins crucial for cancer cell proliferation. For instance, some benzimidazole analogs have been shown to interfere with microtubule polymerization, a critical process for cell division. Others function as kinase inhibitors, blocking signaling pathways that drive tumor growth. However, without direct experimental evidence, it is not possible to extrapolate these mechanisms to this compound.

Table 1: Research Findings on Antineoplastic Mechanisms

| Mechanism | Cell Line | Key Findings |

| Data not available | N/A | No specific research found for this compound. |

Anti-Inflammatory and Antiparasitic Actions at a Molecular Level

Similar to its antineoplastic profile, the specific molecular mechanisms underlying the potential anti-inflammatory and antiparasitic activities of this compound are not documented in the available scientific literature.

The broader class of benzimidazoles is well-known for its antiparasitic effects, particularly as anthelmintic agents. This action is typically achieved by binding to the protein β-tubulin in parasitic worms, which disrupts microtubule formation and leads to the parasite's death. Whether this compound shares this mechanism remains unconfirmed.

In the context of inflammation, some benzimidazole derivatives have been explored for their ability to modulate inflammatory pathways. These can include the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the suppression of signaling molecules such as cytokines. Again, no specific studies have been published to confirm such activities for this compound.

Table 2: Research Findings on Anti-Inflammatory and Antiparasitic Actions

| Action | Molecular Target | Key Findings |

| Anti-inflammatory | Data not available | No specific research found for this compound. |

| Antiparasitic | Data not available | No specific research found for this compound. |

Computational and Theoretical Chemistry Studies of 2 Chloro 6 Methoxy 1 Methylbenzimidazole

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For a compound like 2-Chloro-6-methoxy-1-methylbenzimidazole, these studies would provide insights into its geometry, stability, and electronic nature.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is frequently employed to determine the optimized molecular geometry, including bond lengths and angles, of benzimidazole (B57391) derivatives. researchgate.netnih.gov A typical DFT study would utilize a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net The resulting optimized structure represents the molecule's most stable conformation in the gaseous phase. For this compound, this would involve calculating the precise spatial arrangement of all its atoms.

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity and kinetic stability. researchgate.net This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov For this compound, FMO analysis would identify the regions of the molecule most likely to participate in chemical reactions.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface. researchgate.netresearchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net An MEP map of this compound would highlight the reactive sites, offering insights into its potential intermolecular interactions.

Spectroscopic Property Predictions and Characterization

Computational methods are also instrumental in predicting and interpreting spectroscopic data, which is essential for the experimental characterization of a compound.

Theoretical calculations of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), are performed to assign the vibrational modes of a molecule. nih.gov By calculating the harmonic vibrational frequencies using methods like DFT, researchers can correlate theoretical spectra with experimental data, aiding in the structural confirmation of the synthesized compound. This analysis would help in identifying the characteristic stretching and bending vibrations of the various functional groups present in this compound.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another significant application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating the isotropic magnetic shielding tensors, which are then converted to chemical shifts. nih.gov Comparing the predicted chemical shifts with experimental NMR spectra is a powerful method for verifying the molecular structure of compounds like this compound.

UV-Visible Absorption Predictions and Electronic Excitations (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption properties of molecules, such as this compound. This theoretical approach calculates the excited states of a molecule, allowing for the prediction of its Ultraviolet-Visible (UV-Vis) absorption spectrum. The method determines the energies of electronic transitions between molecular orbitals, most notably from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), as well as other possible excitations. researchgate.net These transitions correspond to the absorption of light at specific wavelengths (λmax), which are observed as peaks in the UV-Vis spectrum.

The process involves first optimizing the ground-state geometry of the molecule using DFT. Subsequently, TD-DFT calculations are performed on this optimized structure to compute the vertical excitation energies and oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net These calculations can be performed in a vacuum or, more realistically, by incorporating a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the influence of a solvent environment on the electronic transitions. researchgate.net

For benzimidazole derivatives, TD-DFT studies typically reveal multiple absorption bands in the UV region. researchgate.net These bands are assigned to specific electronic transitions, such as π→π* and n→π* transitions, which are characteristic of conjugated aromatic systems. For instance, studies on similar heterocyclic compounds show that the main absorption bands can be attributed to HOMO→LUMO, HOMO-1→LUMO, and HOMO→LUMO+1 transitions. researchgate.netresearchgate.net The calculated λmax values are often in good agreement with experimental data, validating the accuracy of the theoretical model. conicet.gov.ar

Below is an illustrative data table showing typical results from a TD-DFT calculation for a benzimidazole derivative, detailing the calculated absorption wavelength, oscillator strength, and the major orbital contributions to the electronic transition.

Table 1: Illustrative TD-DFT Predicted Electronic Transitions

| Calculated λmax (nm) | Oscillator Strength (f) | Major Transition Assignment | Transition Character |

|---|---|---|---|

| 328 | 0.0367 | HOMO → LUMO+1 | π→π* |

| 287 | 0.0406 | HOMO → LUMO+4 | π→π* / LLCT |

Note: Data is representative of findings for related copper(I) complexes with benzimidazole-like ligands and serves to illustrate typical TD-DFT outputs. researchgate.net LLCT stands for Ligand-to-Ligand Charge Transfer.

Molecular Modeling and Dynamics in Medicinal Chemistry

Molecular Docking for Ligand-Target Binding Affinity

Molecular docking is a computational technique central to drug discovery, used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. For this compound, docking studies would be employed to screen for potential biological targets and to understand the molecular basis of its activity. The process involves placing the ligand into the binding site of a protein in various conformations and orientations and scoring these poses based on a scoring function, which estimates the free energy of binding (ΔG). nih.gov A more negative docking score generally indicates a stronger predicted binding affinity.

Studies on analogous benzimidazole structures have demonstrated the utility of this approach. For example, derivatives of 5-methoxy-2-mercaptobenzimidazole (B30804) were docked into the active site of estrogen receptor alpha (ERα), a key target in breast cancer. chemrevlett.com The results revealed that these compounds could form crucial interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the receptor's binding pocket, explaining their potential cytotoxic effects. chemrevlett.com Similarly, a derivative, N-(6-Chloro-1-methyl-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide, was evaluated against protein kinase CK1δ, with docking used to rationalize its inhibitory activity. unipd.it These analyses provide insights into the specific atoms and functional groups of the ligand that are critical for binding.

The table below summarizes representative findings from docking studies on closely related benzimidazole compounds, highlighting the target protein, the predicted binding energy, and the key interacting residues.

Table 2: Representative Molecular Docking Results for Benzimidazole Analogs

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Reference |

|---|---|---|---|---|

| 5-Methoxy-2-mercaptobenzimidazole Derivative | Estrogen Receptor Alpha (ERα) | Not specified (good docking scores reported) | Glu353, Arg394, Phe404 | chemrevlett.com |

| 6-Chloro-1-methyl-benzimidazole Derivative | Protein Kinase CK1δ | Not specified (used to predict interactions) | Val25, Leu79, Cys92 | unipd.it |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a statistical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a compound like this compound, QSAR can be used to predict its activity based on models built from a dataset of structurally similar molecules with known activities. This approach is valuable for optimizing lead compounds and designing new molecules with enhanced potency. nih.gov

A QSAR study begins with the calculation of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its lipophilicity (logP), electronic properties (e.g., partial charges), and steric features (e.g., molecular volume). Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to build a mathematical equation that relates these descriptors to the observed biological activity (e.g., IC50 or pIC50). nih.gov

The predictive power of a QSAR model is rigorously validated using statistical metrics like the coefficient of determination (r²) and the cross-validation coefficient (Q²). nih.govnih.gov A high value for these parameters indicates a robust and reliable model. nih.gov QSAR studies on benzimidazole derivatives have successfully predicted their activities against various targets, including bacteria and D2 receptors, demonstrating the broad applicability of this technique in medicinal chemistry. nih.govnih.gov

Table 3: Key Parameters and Descriptors in a Typical QSAR Model

| Parameter/Descriptor Type | Example | Description | Role in Model |

|---|---|---|---|

| Statistical Metric | r² (Coefficient of Determination) | A value between 0 and 1 indicating how well the model fits the data. | Assesses goodness-of-fit. |

| Statistical Metric | Q² (Cross-validated r²) | A measure of the model's predictive ability, assessed by internal cross-validation. | Assesses predictive power. |

| Physicochemical Descriptor | XLogP3 | A calculated measure of a molecule's lipophilicity (water-octanol partition coefficient). | Models membrane permeability and hydrophobic interactions. |

| Topological Descriptor | Kappa Shape Indices | Numerical values that describe aspects of molecular shape. | Quantifies steric effects on binding. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Mechanisms

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement and interactions of atoms and molecules over time. biorxiv.org For this compound, MD simulations are used to refine the static picture provided by molecular docking. By simulating the ligand-protein complex in a solvated environment, MD can reveal the stability of the binding pose, identify key and persistent intermolecular interactions, and explore conformational changes in both the ligand and the protein upon binding. nih.govunipd.it

An MD simulation begins with the docked complex, which is then placed in a simulated box of water molecules and ions to mimic physiological conditions. The system's trajectory is calculated by solving Newton's equations of motion for every atom over a set period, typically ranging from nanoseconds to microseconds. nih.govresearchgate.net The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A low and stable RMSD value suggests that the complex has reached equilibrium and the binding pose is stable. nih.gov

Furthermore, analysis of the MD trajectory can provide detailed insights into the binding mechanism, highlighting persistent hydrogen bonds, water-mediated interactions, and changes in the ligand's conformation within the binding site. unipd.itresearchgate.net This information is crucial for understanding the structural basis of affinity and for the rational design of more effective inhibitors. biorxiv.org

Table 4: Typical Outputs from a Molecular Dynamics Simulation Analysis

| Analysis Metric | Description | Typical Finding for a Stable Complex | Significance |

|---|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atoms from a reference structure over time. | Low fluctuation (< 3 Å) after an initial equilibration period. | Indicates the stability of the ligand's binding pose and the protein structure. nih.gov |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues or atoms around their average position. | Low fluctuation for residues in the binding site; higher for flexible loops. | Identifies stable and flexible regions of the protein upon ligand binding. |

| Protein-Ligand Contacts | Monitors interactions (e.g., H-bonds, hydrophobic) between the ligand and protein over time. | Interactions observed in docking are maintained for a high percentage of the simulation time. | Confirms the key interactions responsible for binding affinity and specificity. unipd.it |

Future Directions and Advanced Research Perspectives for 2 Chloro 6 Methoxy 1 Methylbenzimidazole

Development of Novel and Efficient Synthetic Routes

The synthesis of benzimidazole (B57391) derivatives has traditionally involved methods that can be time-consuming and environmentally burdensome. nih.govchemmethod.com Future research will likely focus on developing more efficient and sustainable synthetic pathways to 2-Chloro-6-methoxy-1-methylbenzimidazole and its analogs. Conventional methods often require harsh conditions and may result in low yields and by-product formation. niscpr.res.in

Illustrative one-pot synthesis strategies, such as the condensation of an appropriately substituted o-phenylenediamine (B120857) with an aldehyde in the presence of an eco-friendly catalyst, are expected to be optimized for this specific compound. niscpr.res.in

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Benzimidazole Derivatives

| Parameter | Conventional Synthesis | Green Synthesis |

| Energy Source | Thermal Heating | Microwave Irradiation, Ultrasound |

| Catalyst | Mineral Acids, Metal Catalysts | Natural Catalysts (e.g., lemon juice), Deep Eutectic Solvents |

| Solvent | Volatile Organic Solvents | Water, Ethanol, Solvent-free conditions |

| Reaction Time | Hours to Days | Seconds to Minutes |

| Yield | Often moderate | Generally high |

| Environmental Impact | Higher | Lower |

Advanced SAR Elucidation and Predictive Modeling for Targeted Potency

A thorough understanding of the structure-activity relationship (SAR) is crucial for optimizing the therapeutic efficacy of this compound. Future research will move beyond traditional trial-and-error modifications and leverage computational tools for more rational drug design. nih.gov In silico studies, including molecular docking and dynamics simulations, can predict how modifications to the benzimidazole core will affect its binding to biological targets. nih.govnih.gov

These computational methods allow for the virtual screening of a large number of derivatives, helping to prioritize the synthesis of compounds with the highest predicted activity. nih.gov By analyzing the interactions between the compound and its target protein at a molecular level, researchers can identify key structural features responsible for its biological activity. ctppc.org For instance, the specific placement of the chloro, methoxy (B1213986), and methyl groups on the benzimidazole ring will be systematically evaluated to understand their contribution to potency and selectivity. nih.gov

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models will also play a vital role in the early stages of development, helping to identify potential liabilities and guide the design of derivatives with improved pharmacokinetic profiles. researchgate.net This integrated approach of in silico prediction and experimental validation will accelerate the identification of lead compounds with enhanced therapeutic potential. researchgate.net

Table 2: Illustrative SAR Data for Substituted Benzimidazoles

| Compound | R1-Substitution | R2-Substitution | R5/R6-Substitution | Predicted Activity (IC50, µM) |

| Parent | H | H | H | >100 |

| Analog 1 | CH3 | Cl | OCH3 | 15.2 |

| Analog 2 | H | Cl | OCH3 | 25.8 |

| Analog 3 | CH3 | H | OCH3 | 50.1 |

| Analog 4 | CH3 | Cl | OH | 18.5 |

Exploration of Undiscovered Molecular Targets and Polypharmacology

While the benzimidazole scaffold is known to interact with a variety of biological targets, the specific molecular targets of this compound are likely yet to be fully elucidated. longdom.org Future research will employ a range of target identification strategies to uncover its mechanism of action. This includes direct biochemical methods, genetic interaction studies, and computational inference. broadinstitute.org

The concept of polypharmacology, where a single drug interacts with multiple targets, is increasingly recognized as a key factor in the therapeutic efficacy of many drugs. oup.com It is plausible that this compound exhibits such behavior. Advanced proteomic techniques, such as affinity chromatography, can be used to identify proteins that directly interact with the compound. nih.gov Furthermore, computational approaches for target prediction can generate hypotheses for experimental validation. ethz.ch

Unraveling the polypharmacology of this compound could reveal novel therapeutic applications and provide a more comprehensive understanding of its biological effects. oup.com This knowledge is essential for both optimizing its desired activities and mitigating potential off-target effects.

Integration of Green Chemistry Principles in Benzimidazole Synthesis

The principles of green chemistry are becoming increasingly integral to pharmaceutical manufacturing to reduce the environmental footprint of chemical processes. chemmethod.com For the synthesis of this compound, future research will focus on the implementation of the twelve principles of green chemistry. This includes the use of renewable feedstocks, the design of energy-efficient processes, and the prevention of waste generation. jrtdd.com

The use of water as a solvent, where feasible, is a key aspect of green synthesis. mdpi.com Additionally, the development of catalytic reactions that can be performed under mild, solvent-free conditions will be a priority. chemmethod.com The goal is to create synthetic routes that are not only efficient and high-yielding but also safe and environmentally benign. google.com

By integrating these principles from the outset of process development, the synthesis of this compound can be made more sustainable and economically viable in the long term. jrtdd.com

Leveraging Multi-Omics Data for Comprehensive Mechanism Validation

To gain a holistic understanding of the biological effects of this compound, future research will increasingly rely on the integration of multi-omics data. pluto.bio This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the cellular response to the compound. nih.govoup.com By analyzing changes across these different molecular layers, researchers can identify the key pathways and biological networks that are modulated by the compound. researchgate.net

For instance, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. researchgate.net Metabolomics can then provide insights into the downstream effects on cellular metabolism. pluto.bio The integration of these datasets can help to validate predicted molecular targets and uncover novel mechanisms of action. oup.com This systems-level approach is crucial for understanding the complex biological activity of small molecules and for the development of more effective and safer therapeutic agents. pluto.bio

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-6-methoxy-1-methylbenzimidazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of o-phenylenediamine derivatives with appropriate electrophiles. Phillips' classical methods (1928–1929) for substituted benzimidazoles involve condensation of 4-chloro-3-methoxy-o-phenylenediamine with methylating agents under acidic conditions . Substitution reactions (e.g., introducing methoxy or chloro groups) often employ polar solvents (DMF/DMSO) with bases like K₂CO₃ to enhance nucleophilicity . Yield optimization requires careful control of temperature (60–100°C) and stoichiometric ratios of reagents.

Q. Which spectroscopic and crystallographic techniques are optimal for confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR resolves substituent positions; the methoxy group (~δ 3.8 ppm in ¹H NMR) and methyl group on the benzimidazole nitrogen (~δ 3.3 ppm) are diagnostic .

- X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) confirms bond lengths and angles, particularly the planarity of the benzimidazole ring and substituent orientation .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₉H₉ClN₂O; theoretical ~196.6 g/mol) and fragmentation patterns .

Q. What are the typical functionalization reactions of this compound, and how are they monitored?

- Methodological Answer :

- Substitution : The chloro group reacts with amines/thiols in DMF at 80–100°C, tracked via TLC or HPLC .

- Oxidation : Hydrogen peroxide in acetic acid converts the benzimidazole to its N-oxide derivative, confirmed by IR (N-O stretch ~1250 cm⁻¹) .

- Reduction : NaBH₄ or LiAlH₄ reduces nitro intermediates (if present), monitored by UV-Vis spectroscopy .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in substitution reactivity under varying conditions?

- Methodological Answer : Kinetic isotope effects (KIE) and DFT calculations identify rate-determining steps. For example, competing SNAr (nucleophilic aromatic substitution) vs. radical pathways in amine substitutions can be distinguished using radical traps (e.g., TEMPO) and isotopic labeling . LC-MS intermediates analysis further clarifies competing pathways .

Q. How should researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) of derivatives?

- Methodological Answer :

- Comparative assays : Standardize testing protocols (e.g., MIC for antimicrobial activity vs. IC₅₀ for anticancer screens) to minimize variability .

- SAR studies : Modify substituents systematically (e.g., replacing methoxy with ethoxy) to correlate structure with activity. Molecular docking predicts target binding (e.g., kinase or protease inhibition) .

Q. What strategies optimize reaction conditions for scale-up synthesis while minimizing byproducts?

- Methodological Answer :

- DoE (Design of Experiments) : Use response surface methodology (RSM) to model variables (temperature, solvent ratio, catalyst loading) and predict optimal conditions .

- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions like over-oxidation .

Q. How can computational tools predict regioselectivity in electrophilic substitutions of this compound?

- Methodological Answer :

- DFT calculations : Calculate Fukui indices to identify electrophilic attack sites (e.g., C-4 vs. C-5 positions) .

- Machine learning : Train models on databases (e.g., Reaxys) to predict solvent/base effects on regioselectivity .

Q. What solvent/base combinations maximize yield in N-alkylation reactions of this compound?

- Methodological Answer : Polar aprotic solvents (DMSO) with strong bases (NaH) favor N-alkylation over O-alkylation. For example, methyl iodide in DMSO/NaH at 0–5°C achieves >80% yield, while DMF/K₂CO₃ leads to competing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.